Vitexin2''-O-p-coumarate

Description

BenchChem offers high-quality Vitexin2''-O-p-coumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitexin2''-O-p-coumarate including the price, delivery time, and more detailed information at info@benchchem.com.

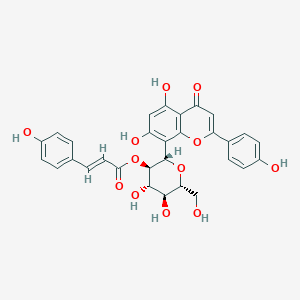

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGOEBQRHWKKJH-HORBVDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Vitexin-2''-O-p-coumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate is a naturally occurring acylated flavonoid C-glycoside, a class of compounds garnering significant interest for their diverse pharmacological activities. Understanding its biosynthesis is paramount for metabolic engineering, synthetic biology applications, and optimizing its production for therapeutic use. This technical guide provides a detailed overview of the proposed biosynthetic pathway of Vitexin-2''-O-p-coumarate, which originates from the general phenylpropanoid and flavonoid pathways. The pathway culminates in a proposed acylation step, bringing together the precursors vitexin (B1683572) and p-coumaroyl-CoA. This document outlines the sequential enzymatic reactions, presents a pathway diagram, and offers representative experimental protocols and quantitative data for the key enzymatic steps involved.

Introduction to Vitexin-2''-O-p-coumarate

Vitexin-2''-O-p-coumarate is a specialized plant metabolite derived from the flavone (B191248) apigenin. Structurally, it consists of vitexin (apigenin-8-C-glucoside) esterified with a p-coumaroyl group at the 2''-hydroxyl position of the glucose moiety. Flavonoids, in general, are synthesized via the phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of natural products.[1] While the complete biosynthetic pathway of Vitexin-2''-O-p-coumarate has not been fully elucidated in a single organism, its formation can be inferred from the well-established pathways of its precursors: vitexin and p-coumaroyl-CoA.

The Proposed Biosynthetic Pathway

The biosynthesis of Vitexin-2''-O-p-coumarate is a multi-step process involving two major convergent pathways: the Phenylpropanoid Pathway, which yields p-coumaroyl-CoA, and the Flavonoid Biosynthesis Pathway, which produces vitexin.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

This foundational pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, a central intermediate in the biosynthesis of numerous phenolic compounds.[2][3]

-

Deamination of Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[4]

-

Hydroxylation of Cinnamic Acid: Next, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[4][5]

-

Activation to Thioester: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A (CoA) in an ATP-dependent reaction, forming the high-energy thioester p-coumaroyl-CoA.[2][4]

Flavonoid Biosynthesis: Synthesis of Vitexin

The formation of the vitexin core structure branches off from the phenylpropanoid pathway and involves several key steps leading to the characteristic C-glycoside flavone.

-

Chalcone (B49325) Synthesis: Chalcone Synthase (CHS) , the first committed enzyme of the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[3]

-

Isomerization to Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (2S)-naringenin.

-

Hydroxylation of Flavanone: For C-glycosylflavone biosynthesis, naringenin is hydroxylated at the C2 position by a Flavanone 2-Hydroxylase (F2H) to produce 2-hydroxynaringenin (B191524).[6] This 2-hydroxyflavanone (B13135356) exists in equilibrium with its open-chain dibenzoylmethane (B1670423) tautomer.[7][8]

-

C-Glycosylation: A specific C-Glycosyltransferase (CGT) utilizes a sugar donor, typically UDP-glucose, to attach a glucose moiety to the C8 position of the 2-hydroxynaringenin intermediate.[6][9] The enzyme likely acts on the dibenzoylmethane tautomer.[10]

-

Dehydration to Flavone: The resulting 2-hydroxyflavanone C-glucoside is unstable and undergoes dehydration to form the stable aromatic flavone C-glucoside, vitexin (apigenin-8-C-glucoside).[6][8] This final step may be spontaneous or catalyzed by a specific dehydratase.[10]

Final Acylation Step: Formation of Vitexin-2''-O-p-coumarate

The terminal step in the pathway is the esterification of vitexin with p-coumaroyl-CoA. This reaction is proposed to be catalyzed by a specific Acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases, which are commonly involved in the acylation of plant secondary metabolites.

-

Enzyme: Vitexin 2''-O-p-coumaroyltransferase (hypothetical)

-

Substrates: Vitexin and p-Coumaroyl-CoA

-

Product: Vitexin-2''-O-p-coumarate and Coenzyme A

This proposed final step is analogous to other known acylation reactions in flavonoid biosynthesis, such as the transfer of coumaroyl groups to anthocyanins.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway from L-phenylalanine to Vitexin-2''-O-p-coumarate.

References

- 1. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants [frontiersin.org]

- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 6. Flavones: From Biosynthesis to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Vitexin-2''-O-p-coumarate: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a significant flavonoid glycoside, has garnered attention for its potential therapeutic properties, notably its ability to promote cell proliferation. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and characterization. The primary focus is on its extraction from the seeds of Trigonella foenum-graecum (fenugreek), a well-documented source. This document outlines comprehensive experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a plausible signaling pathway associated with its biological activity.

Natural Sources of Vitexin-2''-O-p-coumarate

Vitexin-2''-O-p-coumarate has been identified in a variety of plant species. The most prominent and commercially viable source is the seeds of Trigonella foenum-graecum L. , commonly known as fenugreek.[1] Other reported natural sources include:

-

Acer palmatum (Japanese Maple)[2]

-

Robinia pseudoacacia (Black Locust)

-

Acanthus ilicifolius

-

Ephedra foeminea

-

Hazelnut (Corylus avellana) cuticles [3]

While present in these other species, the concentration and established isolation protocols are most significant for fenugreek seeds, making them the preferred source for obtaining this compound for research and development purposes.

Isolation and Purification of Vitexin-2''-O-p-coumarate from Trigonella foenum-graecum Seeds

The isolation of Vitexin-2''-O-p-coumarate from fenugreek seeds is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of established methodologies.

Experimental Protocol: Extraction and Fractionation

-

Preparation of Plant Material:

-

Air-dry the seeds of Trigonella foenum-graecum at room temperature.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered seeds with 95% ethanol (B145695) (EtOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Perform the extraction three times to ensure exhaustive recovery of flavonoids.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude ethanolic extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds like fats and waxes.

-

Subsequently, partition the aqueous layer with ethyl acetate (B1210297) (EtOAc) to extract medium-polarity compounds, including flavonoid glycosides.

-

Collect the ethyl acetate fraction, as it is enriched with Vitexin-2''-O-p-coumarate.[4]

-

Concentrate the ethyl acetate fraction to dryness under reduced pressure.

-

Experimental Protocol: Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Pack a glass column with silica gel (100-200 mesh) using a slurry method with a nonpolar solvent (e.g., n-hexane).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system of increasing polarity. A common solvent system is a mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.

-

Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH, 9:1 v/v) and visualization under UV light.

-

Pool the fractions containing the target compound based on the TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, subject the pooled fractions from the silica gel column to Prep-HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is a common mobile phase. The specific gradient will need to be optimized.

-

Detection: Monitor the elution at a wavelength of 280 nm or 340 nm, where flavonoids typically show strong absorbance.

-

Collect the peak corresponding to Vitexin-2''-O-p-coumarate.

-

Lyophilize the collected fraction to obtain the pure compound.

-

Characterization of Vitexin-2''-O-p-coumarate

The structure of the isolated compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.

Quantitative Data

While specific yields can vary depending on the quality of the plant material and the efficiency of the extraction and purification steps, the following table provides an illustrative summary of expected outcomes.

| Isolation Stage | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |

| Crude Ethanolic Extract | 1000 (Dried Seeds) | 150 | 15 | - |

| Ethyl Acetate Fraction | 150 (Crude Extract) | 30 | 20 | - |

| Silica Gel Column Pool | 30 (EtOAc Fraction) | 1.5 | 5 | ~70-80 |

| Prep-HPLC Purified Compound | 1.5 (Column Pool) | 0.1 | 6.7 | >98 |

Note: The values in this table are estimates and should be determined experimentally.

Biological Activity and Signaling Pathway

Vitexin-2''-O-p-coumarate has been shown to strongly promote the proliferation of 2BS cells that have been induced by hydrogen peroxide (H₂O₂).[1] While the precise signaling cascade for this specific compound in 2BS cells is a subject of ongoing research, a plausible mechanism can be inferred from the known activities of related flavonoids in response to oxidative stress.

H₂O₂ induces oxidative stress, which can lead to either apoptosis or the activation of pro-survival pathways. Flavonoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to cell fate decisions. It is hypothesized that Vitexin-2''-O-p-coumarate may promote cell proliferation by activating the ERK (Extracellular signal-regulated kinase) pathway, a key pro-survival and pro-proliferative cascade, while potentially inhibiting the pro-apoptotic JNK (c-Jun N-terminal kinase) and p38 MAPK pathways.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of Vitexin-2''-O-p-coumarate.

Plausible Signaling Pathway

Caption: Plausible signaling pathway for Vitexin-2''-O-p-coumarate.

References

Vitexin-2''-O-p-coumarate: A Technical Guide to its Chemical Structure and Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of Vitexin-2''-O-p-coumarate, a naturally occurring flavonoid glycoside. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Vitexin-2''-O-p-coumarate is a C-glycosylflavone, a type of flavonoid characterized by a C-C bond between the sugar moiety and the flavonoid backbone. Specifically, it is an acylated derivative of vitexin (B1683572), where a p-coumaroyl group is attached to the 2''-hydroxyl group of the glucose moiety.

Molecular Formula: C₃₀H₂₆O₁₂[1]

IUPAC Name: [(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]

The presence of the vitexin core combined with the p-coumaric acid ester linkage contributes to the molecule's antioxidant and other potential biological activities.

Chemical Structure Diagram:

Caption: Chemical structure of Vitexin-2''-O-p-coumarate.

Spectroscopic Data

The structural elucidation of Vitexin-2''-O-p-coumarate has been accomplished using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the compound has been successfully isolated and identified in several studies, a comprehensive, publicly available dataset of its detailed NMR assignments in tabulated form is not readily found in the surveyed literature.

Characterization is typically achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, which allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the ester linkage position.

Mass Spectrometry Data:

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| Electrospray Ionization (ESI) | [M-H]⁻ | C₃₀H₂₅O₁₂⁻ |

Note: The exact m/z value would be determined experimentally.

Experimental Protocols

The isolation and purification of Vitexin-2''-O-p-coumarate from natural sources, such as the seeds of Trigonella foenum-graecum (fenugreek), typically involves a multi-step process.[2] While a specific, detailed protocol for this exact compound is not available in the public domain, a general workflow can be outlined.

General Experimental Workflow for Isolation and Characterization:

Caption: General workflow for flavonoid isolation and analysis.

Detailed Methodologies (Representative Protocols):

1. Extraction:

-

Plant Material Preparation: Dried and powdered plant material (e.g., seeds) is used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with the addition of water, using methods like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.[3][4][5][6]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Purification:

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to fractionate the compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are further purified using column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic or acetic acid) and acetonitrile (B52724) or methanol.

3. Spectroscopic Analysis:

-

NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A suite of NMR experiments is then performed on a high-field NMR spectrometer (e.g., 400-600 MHz):

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To determine the carbon chemical shifts.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are critical for connecting different structural fragments and determining the position of the acyl group.

-

-

Mass Spectrometry (MS): The molecular weight and elemental composition are determined using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI).

This technical guide provides a foundational understanding of Vitexin-2''-O-p-coumarate. Further research is encouraged to explore its full pharmacological potential and to establish a complete, publicly accessible spectroscopic database for this and related compounds.

References

- 1. Vitexin 2''-O-p-coumarate | C30H26O12 | CID 101422334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vitexin 2''-O-p-coumarate | CAS:59282-55-2 | Manufacturer ChemFaces [chemfaces.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]

- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vitexin-2''-O-p-coumarate: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a flavonoid glycoside found in various medicinal plants, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Vitexin-2''-O-p-coumarate, alongside a detailed exploration of its biological activities and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this natural compound.

Physical and Chemical Properties

Vitexin-2''-O-p-coumarate is a yellow powder, a characteristic shared by many flavonoids.[1] Its solubility in various solvents is a critical factor for its extraction, purification, and formulation. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol (B129727), and ethanol (B145695).[1]

A summary of the key physical and chemical properties of Vitexin-2''-O-p-coumarate is presented in Table 1. It is important to note that some of the data, such as density, boiling point, and flash point, are based on computational predictions and may not reflect experimentally determined values.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₂₆O₁₂ | [2] |

| Molecular Weight | 578.52 g/mol | [2] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| CAS Number | 59282-55-2 | [3] |

| Computed Density | 1.7 ± 0.1 g/cm³ | |

| Computed Boiling Point | 884.1 ± 65.0 °C at 760 mmHg | |

| Computed Flash Point | 292.8 ± 27.8 °C | |

| IUPAC Name | [(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | [4] |

Spectroscopic Data

The structural elucidation of Vitexin-2''-O-p-coumarate has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

2.1. NMR Spectroscopy

2.2. Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of Vitexin-2''-O-p-coumarate. The expected molecular ion peak in the mass spectrum would correspond to its molecular weight of 578.52 g/mol . Fragmentation analysis would likely show losses of the p-coumaroyl group and subsequent fragmentation of the vitexin (B1683572) core, similar to what has been observed for vitexin itself.

2.3. HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantification and purity assessment of Vitexin-2''-O-p-coumarate. A typical HPLC method would utilize a C18 reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol.[5][6][7] The UV detection wavelength is typically set around 340-360 nm to achieve maximum absorbance for this class of compounds.[5]

Biological Activities

Vitexin-2''-O-p-coumarate has demonstrated promising biological activities, particularly in the areas of cell proliferation and antioxidant effects.

3.1. Promotion of Cell Proliferation

One of the notable biological effects of Vitexin-2''-O-p-coumarate is its ability to strongly promote the proliferation of 2BS cells, a normal human embryonic lung fibroblast cell line, especially under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂).[1][3][8] This cytoprotective and pro-proliferative effect suggests its potential application in regenerative medicine and in mitigating cellular damage caused by oxidative insults.

3.2. Antioxidant Activity

Consistent with the known properties of flavonoids, Vitexin-2''-O-p-coumarate exhibits antioxidant activity. It has been shown to have a protective effect against H₂O₂-mediated oxidative injury by neutralizing free oxygen radicals.[1] This radical scavenging activity is a key mechanism underlying its cytoprotective effects.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Vitexin-2''-O-p-coumarate.

4.1. Isolation and Purification from Plant Material

Vitexin-2''-O-p-coumarate has been isolated from the herbs of Swertia mileensis and the seeds of Trigonella foenum-graecum (fenugreek).[1][3] The following is a general protocol for the isolation and purification of flavonoids from plant sources, which can be adapted for this specific compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% ethanol, at room temperature with agitation for an extended period or through Soxhlet extraction.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Vitexin-2''-O-p-coumarate is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Preparative HPLC: The final purification is typically performed using preparative reversed-phase HPLC to obtain the pure compound.

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. 2BS Cell Proliferation Assay under H₂O₂-Induced Oxidative Stress

This protocol outlines a method to assess the effect of Vitexin-2''-O-p-coumarate on the proliferation of 2BS cells subjected to oxidative stress.

Methodology:

-

Cell Culture: 2BS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Induction of Oxidative Stress: The culture medium is replaced with a medium containing a predetermined concentration of H₂O₂ (e.g., 50-200 µM) to induce oxidative stress.[9][10] The optimal concentration of H₂O₂ should be determined beforehand to cause a moderate reduction in cell viability.

-

Compound Treatment: Immediately after or concurrently with H₂O₂ treatment, cells are treated with various concentrations of Vitexin-2''-O-p-coumarate (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%).

-

Incubation: The cells are incubated for a period of 24 to 48 hours.

-

Cell Proliferation Assay: Cell proliferation is assessed using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[10] The absorbance is read using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the control (untreated or vehicle-treated cells), and the dose-response relationship is analyzed.

4.3. Antioxidant Activity Assays

The antioxidant capacity of Vitexin-2''-O-p-coumarate can be evaluated using various in vitro assays, with DPPH and ABTS radical scavenging assays being the most common.

DPPH Radical Scavenging Assay:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of Vitexin-2''-O-p-coumarate are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to obtain a specific absorbance at around 734 nm.

-

Different concentrations of Vitexin-2''-O-p-coumarate are added to the ABTS•+ solution.

-

The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

-

The absorbance is measured at approximately 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

Potential Signaling Pathways

While the specific molecular targets of Vitexin-2''-O-p-coumarate are still under investigation, research on its parent compound, vitexin, provides valuable insights into its potential mechanisms of action. Vitexin has been shown to modulate several key signaling pathways involved in inflammation and cell survival, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) pathways.[11][12] Given the structural similarity, it is plausible that Vitexin-2''-O-p-coumarate exerts its biological effects through similar mechanisms.

The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The cytoprotective and pro-proliferative effects of Vitexin-2''-O-p-coumarate in 2BS cells under oxidative stress may be mediated through the modulation of the MAPK pathway, potentially by activating pro-survival kinases like ERK1/2 and inhibiting stress-activated kinases like p38 and JNK.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitexin 2''-O-p-coumarate | CAS:59282-55-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. Vitexin 2''-O-p-coumarate | C30H26O12 | CID 101422334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ROS-Glo™ H2O2 Assay Protocol [promega.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vitexin reduces neutrophil migration to inflammatory focus by down-regulating pro-inflammatory mediators via inhibition of p38, ERK1/2 and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Vitexin-2''-O-p-coumarate: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available in vitro data on its mechanism of action. While direct mechanistic studies on Vitexin-2''-O-p-coumarate are emerging, this document synthesizes the current findings and extrapolates potential mechanisms based on the well-documented activities of its constituent molecules, vitexin (B1683572) and p-coumaric acid. This guide covers its established antioxidant and cell proliferation-modulating effects and explores potential signaling pathways, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research in this area.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. Vitexin, an apigenin-8-C-glucoside, is a prominent flavonoid with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. Vitexin-2''-O-p-coumarate is a derivative of vitexin where a p-coumaroyl group is attached to the glucose moiety. This structural modification may influence its bioavailability and biological activity. This guide focuses on the in vitro mechanism of action of Vitexin-2''-O-p-coumarate, providing a foundation for future research and drug development endeavors.

Core In Vitro Activities of Vitexin-2''-O-p-coumarate

Direct in vitro studies on Vitexin-2''-O-p-coumarate have highlighted two key activities:

-

Antioxidant Activity : Vitexin-2''-O-p-coumarate has been shown to possess an anti-ROS (Reactive Oxygen Species) protective influence against hydrogen peroxide (H₂O₂)-mediated oxidative injury[1]. This suggests that the compound can directly scavenge free radicals or modulate cellular antioxidant defense systems.

-

Modulation of Cell Proliferation : In studies involving human embryonic lung fibroblast (2BS) cells, Vitexin-2''-O-p-coumarate was found to strongly promote cell proliferation in the presence of H₂O₂-induced oxidative stress[2][3]. This indicates a potential role in tissue repair and regeneration under conditions of oxidative damage.

Postulated Mechanisms of Action Based on Constituent Moieties

Due to the limited number of studies focused specifically on the signaling pathways of Vitexin-2''-O-p-coumarate, this section outlines the established in vitro mechanisms of its parent compounds, vitexin and p-coumaric acid. These pathways represent high-priority targets for future investigation into the mechanism of action of the coumarate derivative.

Anti-inflammatory and Antioxidant Signaling Pathways

Vitexin has been extensively studied for its anti-inflammatory and antioxidant properties, which are often linked to the modulation of key signaling cascades.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : Vitexin has been shown to suppress the activation of the NF-κB signaling pathway[4]. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and interleukins.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway : The MAPK pathway, including p38, JNK, and ERK, is another crucial regulator of inflammation and cellular stress responses. Vitexin has been reported to modulate MAPK signaling, contributing to its anti-inflammatory effects[4].

-

Nitric Oxide (NO) Production : Overproduction of nitric oxide is a hallmark of inflammation. Vitexin has been demonstrated to inhibit the production of NO in vitro[5][6].

Cell Proliferation and Apoptosis Signaling Pathways

The influence of vitexin and p-coumaric acid on cell proliferation and apoptosis has been primarily investigated in the context of cancer research.

-

PI3K/Akt/mTOR Pathway : This pathway is central to cell growth, proliferation, and survival. Vitexin has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines, leading to decreased proliferation and induction of apoptosis[4].

-

ROS-Mediated Apoptosis : p-Coumaric acid has been found to induce apoptosis in cancer cells through the generation of reactive oxygen species and subsequent cell cycle arrest[7].

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro activities of vitexin and p-coumaric acid. This data provides a valuable reference for designing future experiments with Vitexin-2''-O-p-coumarate.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Vitexin

| Assay | Cell Line | Treatment | Effect | IC₅₀ / Concentration | Reference |

| Nitric Oxide Production | Macrophages | LPS-stimulated | Inhibition | 26-80% inhibition at 0.1-10 µg/mL | [5] |

| Proteinase Inhibitory Activity | - | - | Inhibition | 57.8% inhibition at 500 µg/mL | [8] |

| Albumen Denaturation Assay | - | - | Inhibition | 54.2% inhibition at 500 µg/mL | [8] |

| Superoxide Radical Scavenging | - | - | Scavenging | ~70% inhibition at 100 µg/mL | [1] |

| DPPH Radical Scavenging | - | - | Scavenging | ~60% inhibition at 100 µg/mL | [1] |

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of p-Coumaric Acid

| Assay | Cell Line | Effect | IC₅₀ Value | Reference |

| MTT Assay | A431 (Human epidermoid carcinoma) | Reduced mitochondrial activity | ~52 µg/mL | [7] |

| Cell Viability | HCT-15 and HT-29 (Colon cancer) | Inhibition of cell growth | 1400 µM and 1600 µM, respectively | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the study of Vitexin-2''-O-p-coumarate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation : Dissolve Vitexin-2''-O-p-coumarate in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.

-

Assay Procedure :

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample dilutions to the respective wells.

-

For the control, add 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement : Measure the absorbance at 517 nm using a microplate reader[10][11][12][13][14].

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight[15].

-

Treatment : Treat the cells with various concentrations of Vitexin-2''-O-p-coumarate and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation : Incubate the plate for 4 hours at 37°C in a CO₂ incubator[16].

-

Formazan (B1609692) Solubilization : Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[15][17].

-

Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[16].

Griess Assay for Nitric Oxide (NO) Measurement

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Sample Collection : Collect cell culture supernatants after treatment.

-

Griess Reagent Preparation : The Griess reagent consists of two solutions that are typically mixed fresh: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Assay Procedure :

-

Add 50 µL of the cell culture supernatant to each well of a 96-well plate.

-

Add 50 µL of Griess Reagent I to all wells.

-

Add 50 µL of Griess Reagent II to all wells.

-

Incubate for 10 minutes at room temperature[18].

-

-

Measurement : Measure the absorbance at 540 nm[19].

-

Quantification : Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction : Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors[20].

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel[20].

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, total p38) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin[21].

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by Vitexin-2''-O-p-coumarate and a typical experimental workflow.

Caption: Postulated NF-κB signaling pathway inhibition by Vitexin-2''-O-p-coumarate.

Caption: A typical workflow for investigating the in vitro effects of a compound.

Conclusion and Future Directions

The current body of in vitro evidence suggests that Vitexin-2''-O-p-coumarate is a bioactive flavonoid with antioxidant and cell proliferation-modulating properties. While direct mechanistic data is still limited, the well-established signaling pathways of its constituent molecules, vitexin and p-coumaric acid, provide a strong foundation for future research.

Future in vitro studies should focus on:

-

Elucidating the specific signaling pathways modulated by Vitexin-2''-O-p-coumarate in various cell types.

-

Determining its IC₅₀ values in a broader range of functional assays.

-

Investigating its effects on gene and protein expression related to inflammation, oxidative stress, and cell cycle regulation.

-

Comparing its potency and efficacy to its parent compound, vitexin, to understand the role of the p-coumaroyl group.

A deeper understanding of the in vitro mechanism of action of Vitexin-2''-O-p-coumarate will be crucial for unlocking its full therapeutic potential and guiding its development as a novel pharmacological agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitexin 2''-O-p-coumarate | CAS#:59282-55-2 | Chemsrc [chemsrc.com]

- 3. Vitexin 2''-O-p-coumarate | CAS:59282-55-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. banglajol.info [banglajol.info]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. merckmillipore.com [merckmillipore.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Pharmacological Potential of Vitexin-2''-O-p-coumarate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 6, 2025

Executive Summary

Vitexin-2''-O-p-coumarate, a flavonoid glycoside found in various medicinal plants, including fenugreek (Trigonella foenum-graecum), is an emerging compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on Vitexin-2''-O-p-coumarate, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective potential. Due to the limited availability of research focused solely on this derivative, this document also extensively draws upon the well-documented bioactivities of its parent compound, vitexin (B1683572), to infer potential mechanisms and therapeutic applications that warrant further investigation. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing existing data, presenting detailed experimental methodologies for future studies, and visualizing hypothesized signaling pathways.

Introduction

Vitexin-2''-O-p-coumarate belongs to the flavonoid family, a class of secondary metabolites known for their diverse health benefits. It is structurally characterized by a vitexin molecule (apigenin-8-C-glucoside) esterified with a p-coumaric acid moiety at the 2''-position of the glucose unit. While research on Vitexin-2''-O-p-coumarate is still in its nascent stages, preliminary studies suggest its involvement in cellular protective mechanisms. The pharmacological profile of its parent compound, vitexin, is well-established, encompassing antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, which are mediated through the modulation of various signaling pathways. This guide will synthesize the available information on Vitexin-2''-O-p-coumarate and extrapolate its potential based on the activities of its constituent parts, vitexin and p-coumaric acid.

Pharmacological Activities

Antioxidant and Cytoprotective Effects

Vitexin-2''-O-p-coumarate has been reported to possess antioxidant and radical scavenging abilities. A key study demonstrated that it strongly promotes the proliferation of 2BS cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress, indicating a potent cytoprotective effect.[1] While specific IC50 values for the pure compound are not widely available, a methanolic extract of Ephedra foeminea, containing Vitexin-2''-O-p-coumarate, exhibited antioxidant activity with an IC50 of 249.6 µg/mL in an ABTS assay. The parent compound, vitexin, is a known antioxidant that can neutralize free radicals and protect against oxidative damage.[2]

Anti-Inflammatory Potential

The anti-inflammatory properties of Vitexin-2''-O-p-coumarate have not been directly elucidated. However, vitexin exhibits significant anti-inflammatory effects by down-regulating pro-inflammatory mediators. It is known to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-1β, IL-6). These effects are partly mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. Given that the p-coumaric acid moiety also possesses anti-inflammatory properties, it is highly probable that Vitexin-2''-O-p-coumarate exerts similar or enhanced anti-inflammatory actions.

Anti-Cancer Activity (Hypothesized)

Direct studies on the anti-cancer effects of Vitexin-2''-O-p-coumarate are lacking. However, vitexin has demonstrated potent anti-cancer activity against various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress tumor growth by modulating signaling pathways crucial for cancer progression, such as the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt/mTOR) pathway. The coumarate component may also contribute to anti-cancer effects, as coumarins are a class of compounds with known anti-tumor properties. Therefore, Vitexin-2''-O-p-coumarate is a promising candidate for future anti-cancer research.

Neuroprotective Effects (Hypothesized)

The neuroprotective potential of Vitexin-2''-O-p-coumarate remains to be explored. Vitexin has been shown to protect neuronal cells from oxidative stress and neuroinflammation, which are key factors in the pathogenesis of neurodegenerative diseases.[2] It has been reported to counteract neurotoxicity by modulating pathways that increase neuroprotective factors.[2] The antioxidant and anti-inflammatory properties of both vitexin and p-coumaric acid suggest that their conjugate, Vitexin-2''-O-p-coumarate, could be a valuable agent for neuroprotection.

Quantitative Data

The available quantitative data for the pharmacological activities of Vitexin-2''-O-p-coumarate is limited. The following table summarizes the existing information.

| Activity | Assay | Test System | Result | Reference |

| Cytoprotection | H₂O₂-induced oxidative stress | 2BS cells | Strongly promotes cell proliferation | Wang GR, et al. 2010 |

| Antioxidant | ABTS radical scavenging | Methanolic extract of Ephedra foeminea | IC50: 249.6 µg/mL | Untargeted Metabolomic Profiling and Antioxidant Capacities of Different Solvent Crude Extracts of Ephedra foeminea. Molecules. 2022. |

Hypothesized Signaling Pathways

Based on the known mechanisms of vitexin, the following signaling pathways are hypothesized to be modulated by Vitexin-2''-O-p-coumarate.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Vitexin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. It is plausible that Vitexin-2''-O-p-coumarate exerts its anti-inflammatory effects through a similar mechanism.

Hypothesized inhibition of the NF-κB pathway by Vitexin-2''-O-p-coumarate.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth, proliferation, and survival, and its dysregulation is common in cancer. Vitexin can inhibit this pathway, leading to anti-cancer effects. Vitexin-2''-O-p-coumarate may share this mechanism of action.

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is involved in inflammation and immune responses. Vitexin has been shown to regulate this pathway, suggesting a potential mechanism for the anti-inflammatory effects of Vitexin-2''-O-p-coumarate.

Hypothesized inhibition of the JAK/STAT pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the pharmacological potential of Vitexin-2''-O-p-coumarate.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of Vitexin-2''-O-p-coumarate.

Materials:

-

Vitexin-2''-O-p-coumarate

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Vitexin-2''-O-p-coumarate in methanol.

-

Prepare a series of dilutions of the stock solution to obtain different concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the sample solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Cytoprotective Effect: H₂O₂-induced Oxidative Stress in 2BS Cells

Objective: To evaluate the protective effect of Vitexin-2''-O-p-coumarate against oxidative stress-induced cell death.

Materials:

-

Vitexin-2''-O-p-coumarate

-

2BS (human embryonic lung fibroblast) cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Culture 2BS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO₂ at 37°C.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Vitexin-2''-O-p-coumarate for 24 hours.

-

Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 200 µM) to the wells (except for the control group) and incubate for another 4 hours.

-

After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory effect of Vitexin-2''-O-p-coumarate.

Materials:

-

Vitexin-2''-O-p-coumarate

-

Wistar rats (180-200 g)

-

Carrageenan

-

Indomethacin (positive control)

-

Saline solution

-

Plethysmometer

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the rats into groups: control, positive control (Indomethacin), and treatment groups (different doses of Vitexin-2''-O-p-coumarate).

-

Administer Vitexin-2''-O-p-coumarate or Indomethacin orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the average paw volume increase in the control group, and V_treated is the average paw volume increase in the treated group.

Conclusion and Future Directions

Vitexin-2''-O-p-coumarate is a flavonoid with demonstrated cytoprotective effects against oxidative stress. While direct experimental evidence for its other pharmacological activities is currently limited, the well-documented properties of its parent compound, vitexin, suggest a strong potential for anti-inflammatory, anti-cancer, and neuroprotective applications. The hypothesized mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT, provide a solid foundation for future research.

To fully unlock the therapeutic potential of Vitexin-2''-O-p-coumarate, further in-depth studies are imperative. Future research should focus on:

-

Quantitative analysis: Determining the IC50 values and other quantitative parameters for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities using isolated, pure Vitexin-2''-O-p-coumarate.

-

Mechanism of action: Elucidating the specific signaling pathways directly modulated by Vitexin-2''-O-p-coumarate through molecular and cellular studies.

-

In vivo efficacy: Conducting comprehensive in vivo studies in animal models of various diseases to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

-

Comparative studies: Performing head-to-head comparisons with vitexin to understand the contribution of the p-coumarate moiety to its overall bioactivity.

This technical guide serves as a starting point for the scientific community to explore the promising pharmacological landscape of Vitexin-2''-O-p-coumarate, a natural compound with the potential to be developed into a novel therapeutic agent.

References

A Technical Guide to the Antioxidant Properties of Vitexin-2''-O-p-coumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-p-coumarate, a flavonoid glycoside found in various medicinal and edible plants, is emerging as a compound of significant interest due to its potential antioxidant properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding its antioxidant activity. It covers the core mechanisms of action, including direct radical scavenging and the putative modulation of cellular antioxidant pathways. This document summarizes the available quantitative data from in vitro antioxidant assays, details the experimental protocols for evaluating its efficacy, and uses visualizations to illustrate key biological pathways and experimental workflows. While data on the purified compound is limited, evidence from extracts rich in Vitexin-2''-O-p-coumarate suggests it is a potent antioxidant worthy of further investigation for applications in managing oxidative stress-related conditions.

Introduction

Vitexin-2''-O-p-coumarate is a natural flavonoid derived from vitexin (B1683572) (apigenin-8-C-glucoside) and esterified with p-coumaric acid. Flavonoids are well-established as potent antioxidants, and the unique structure of Vitexin-2''-O-p-coumarate suggests a multi-faceted mechanism for mitigating oxidative stress. It has been identified in several plant species, including Acalypha indica, Ephedra foeminea, and Trigonella foenum-graecum (fenugreek)[1][2]. Studies on these plants indicate that extracts containing this compound possess significant radical scavenging and protective effects against oxidative damage. Vitexin-2''-O-p-coumarate has been shown to have an anti-ROS (Reactive Oxygen Species) protective influence against hydrogen peroxide (H₂O₂)-mediated oxidative injury and promotes the proliferation of cells under oxidative stress[2][3][4]. This guide synthesizes the available technical information to serve as a foundational resource for researchers exploring its therapeutic potential.

Mechanism of Antioxidant Action

The antioxidant effect of Vitexin-2''-O-p-coumarate is believed to be twofold: direct action through radical scavenging and indirect action via the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Like many phenolic compounds, Vitexin-2''-O-p-coumarate can directly neutralize free radicals by donating a hydrogen atom or an electron, which stabilizes the radical and terminates the oxidative chain reaction. General studies on flavonoids and coumarins confirm their ability to scavenge a wide array of reactive species[5][6]. The presence of multiple hydroxyl groups on both the vitexin and p-coumarate moieties contributes to this activity.

Putative Modulation of the Nrf2-ARE Signaling Pathway

While direct evidence for Vitexin-2''-O-p-coumarate is still emerging, its parent compound, vitexin, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[7][8]. This is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like vitexin, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter region of numerous antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), which detoxify ROS and protect the cell from damage[7][8]. It is hypothesized that Vitexin-2''-O-p-coumarate shares this mechanism of action.

Quantitative Antioxidant Activity Data

Quantitative data on the antioxidant activity of pure, isolated Vitexin-2''-O-p-coumarate is not extensively available in the current literature. However, several studies have analyzed extracts rich in this compound, providing strong indirect evidence of its efficacy. The following tables summarize the reported IC₅₀ values from these studies.

Note: The IC₅₀ value represents the concentration of the extract required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity. These values reflect the combined activity of all components in the extract.

| Table 1: DPPH Radical Scavenging Activity | | :--- | :--- | :--- | | Source Material | Extract Type | IC₅₀ Value | | Acalypha indica | 70% Ethanol Extract | 47.064 ppm |

| Table 2: ABTS Radical Scavenging Activity | | :--- | :--- | :--- | | Source Material | Extract Type | IC₅₀ Value | | Ephedra foeminea | Methanolic Extract | 249.6 µg/mL |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the activity of Vitexin-2''-O-p-coumarate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to reduce the stable DPPH radical, a colored free radical that changes from violet to yellow upon reduction.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light. Adjust the concentration to achieve an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve Vitexin-2''-O-p-coumarate in the same solvent to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing. A positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) should be prepared in the same manner.

-

Reaction: In a 96-well microplate or cuvettes, add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the resulting solution at 517 nm using a microplate reader or spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

References

- 1. Physiological and Flavonoid Metabolic Responses of Black Locust Leaves to Drought Stress in the Loess Plateau of China [mdpi.com]

- 2. Vitexin 2''-O-p-coumarate | CAS#:59282-55-2 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Vitexin 2''-O-p-coumarate | CAS:59282-55-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitexin protects melanocytes from oxidative stress via activating MAPK-Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Anti-inflammatory Potential of Vitexin-2''-O-p-coumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Vitexin-2''-O-p-coumarate, a flavonoid found in various medicinal plants. Due to the limited direct experimental data on this specific compound, this paper synthesizes information from studies on its source plant, Trigonella foenum-graecum (Fenugreek), predictive computational models, and the well-documented activities of its parent compound, vitexin (B1683572).

Introduction: The Compound and Its Botanical Sources

Vitexin-2''-O-p-coumarate is a flavonoid glycoside, a natural phenolic compound. It has been isolated from several plant species, most notably from the seeds of fenugreek (Trigonella foenum-graecum), a plant with a long history of use in traditional medicine for various ailments, including inflammatory conditions.[1][2] The compound has also been identified in other plants such as blueberry leaf and Ephedra foeminea.[3][4] Its chemical structure is characterized by a vitexin molecule esterified with a p-coumaric acid moiety. Given the established anti-inflammatory properties of both flavonoids and coumaric acid derivatives, Vitexin-2''-O-p-coumarate is a compound of significant interest for its therapeutic potential.

Evidence of Anti-inflammatory Activity from the Source Plant: Trigonella foenum-graecum

Extracts from fenugreek seeds have demonstrated significant anti-inflammatory and anti-arthritic activities in various experimental models.[5][6] These effects are attributed to the presence of bioactive compounds including flavonoids, saponins, and alkaloids.[6]

In vivo studies using carrageenan-induced paw edema and adjuvant-induced arthritis in rats have shown that fenugreek extracts can markedly reduce inflammation.[5][7][8] For instance, a petroleum ether extract of fenugreek seeds, rich in linolenic and linoleic acids, showed a 38-40% reduction in inflammation in the carrageenan-induced rat paw model.[5] Furthermore, fenugreek mucilage exhibited maximum edema inhibition at a dose of 75 mg/kg in a 21-day adjuvant arthritis model.[8]

In vitro studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) have further elucidated the mechanisms. A fenugreek seed extract was shown to significantly inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner.[9]

Table 1: Quantitative Data on the Anti-inflammatory Effects of Trigonella foenum-graecum Seed Extract

| Assay | Cell Line/Model | Test Substance | Result (IC50 / Inhibition %) | Reference |

| TNF-α Inhibition | RAW 264.7 | T. foenum-graecum Seed Extract (HPLC-DAD characterized) | IC50: 192.7 µg/mL | [9] |

| IL-6 Inhibition | RAW 264.7 | T. foenum-graecum Seed Extract (HPLC-DAD characterized) | IC50: 72.03 µg/mL | [9] |

| Carrageenan-Induced Paw Edema | Rat | Fenugreek Seed Petroleum Ether Extract (FSPEE) | 38-40% reduction in inflammation at 0.5 mL/kg | [5] |

| Adjuvant-Induced Arthritis | Rat | Fenugreek Mucilage | Max edema inhibition at 75 mg/kg on day 21 | [8] |

Predicted Anti-inflammatory Mechanisms of Vitexin-2''-O-p-coumarate

While direct experimental validation is pending, a network pharmacology study has provided significant insights into the potential anti-inflammatory role of Vitexin-2''-O-p-coumarate. The study, focusing on the synergistic effects of Nigella sativa and Trigonella foenum-graecum for diabetic wound healing, identified Vitexin-2''-O-p-coumarate as a key active compound in fenugreek.[10]

The computational analysis predicted that this compound, in concert with other active molecules, targets and modulates key inflammatory genes and pathways, including:

-

Tumor Necrosis Factor (TNF)

-

Interleukin-1beta (IL-1B)

-

Interleukin-6 (IL-6)

-

Mitogen-Activated Protein Kinase 3 (MAPK3)

This suggests that Vitexin-2''-O-p-coumarate likely exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and modulating the MAPK signaling pathway, a central regulator of the inflammatory response.

Caption: Predicted inhibitory action of Vitexin-2''-O-p-coumarate on the MAPK signaling pathway.

Mechanistic Insights from the Parent Compound: Vitexin

The anti-inflammatory mechanisms of the parent compound, vitexin, are well-established and provide a strong basis for understanding the potential actions of its coumarate derivative. Vitexin modulates multiple key signaling pathways involved in inflammation.

4.1. Inhibition of the NF-κB Pathway Vitexin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory responses. By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

4.2. Modulation of MAPK Pathways Studies have demonstrated that vitexin can inactivate important signaling pathways like p38, ERK1/2, and JNK, which are all members of the Mitogen-Activated Protein Kinase (MAPK) family. These pathways are crucial for the induction of inflammatory responses.

4.3. Regulation of the JAK/STAT/SOCS Pathway In a rat model of collagen-induced arthritis, vitexin was found to alleviate inflammation by regulating the Janus kinase (JAK)/signal transducer and activator of transcription (STAT)/suppressors of cytokine signaling (SOCS) pathway.[11] It reduced the expression of JAK/STAT and increased the levels of SOCS, which are negative regulators of cytokine signaling.[11]

Caption: Established anti-inflammatory signaling pathways modulated by Vitexin.

Detailed Experimental Protocols

The following are representative methodologies for assessing the anti-inflammatory effects of natural compounds, based on protocols cited for fenugreek extracts and vitexin.

5.1. In Vitro Anti-inflammatory Assay: Measurement of NO, TNF-α, and IL-6 in Macrophages

This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Experimental Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Vitexin-2''-O-p-coumarate) and co-incubated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A vehicle control (LPS only) and a blank control (cells only) are included.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

-

Nitric Oxide (NO) Measurement: NO production is indirectly measured by quantifying nitrite (B80452) in the supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.

-

Cytokine Measurement (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of each mediator is calculated relative to the LPS-only control. IC50 values are determined by non-linear regression analysis.

Caption: General workflow for in vitro anti-inflammatory assays using RAW 264.7 cells.

5.2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

-

Animals: Male Sprague-Dawley or Wistar rats (150-200g) are used.

-

Experimental Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound (e.g., Vitexin-2''-O-p-coumarate, dissolved in a suitable vehicle) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.

-

One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

-

The paw volume is measured immediately after carrageenan injection (V0) and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100

Conclusion and Future Directions

The available evidence strongly suggests that Vitexin-2''-O-p-coumarate possesses significant anti-inflammatory potential. This is inferred from the established anti-inflammatory properties of its botanical source, Trigonella foenum-graecum, predictive network pharmacology studies identifying it as a key active compound targeting inflammatory pathways, and the well-documented mechanisms of its parent molecule, vitexin.

However, a critical gap remains in the literature, as direct experimental validation of the anti-inflammatory effects of isolated Vitexin-2''-O-p-coumarate is currently lacking. Future research should prioritize the following:

-

Isolation and Purification: Development of efficient methods to isolate or synthesize pure Vitexin-2''-O-p-coumarate.

-

In Vitro Validation: Testing the purified compound in cell-based assays (e.g., LPS-stimulated macrophages) to quantify its inhibitory effects on pro-inflammatory mediators (NO, TNF-α, IL-6, PGE2) and to elucidate its precise impact on the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Evaluating the compound in established animal models of acute and chronic inflammation to determine its therapeutic efficacy, optimal dosage, and safety profile.

Addressing these research questions will be crucial for confirming the therapeutic potential of Vitexin-2''-O-p-coumarate and advancing its development as a novel anti-inflammatory agent.

References

- 1. scribd.com [scribd.com]

- 2. Vitexin 2''-O-p-coumarate | CAS#:59282-55-2 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anti-inflammatory activity of fenugreek (Trigonella foenum-graecum Linn) seed petroleum ether extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. itjfs.com [itjfs.com]

- 7. researchgate.net [researchgate.net]